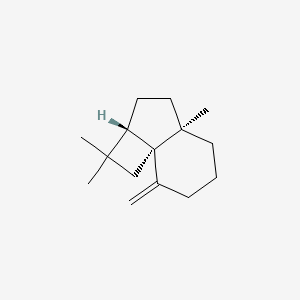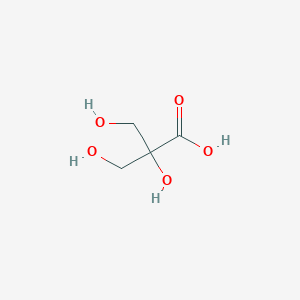
2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid typically involves the reaction of formaldehyde with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at a controlled temperature, followed by neutralization with an acid like formic acid .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification methods to obtain high yields of the desired product .
化学反应分析
Types of Reactions: 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Esterification: Formation of esters.
科学研究应用
2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives
作用机制
The mechanism of action of 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing biochemical pathways and enzyme activities .
相似化合物的比较
2,2-Bis(hydroxymethyl)propionic acid:
2,3-Dihydroxyisobutyric acid: Another compound with similar hydroxyl and carboxyl groups but with a different carbon backbone.
Uniqueness: 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups, which confer distinct reactivity and applications in various fields .
属性
分子式 |
C4H8O5 |
|---|---|
分子量 |
136.10 g/mol |
IUPAC 名称 |
2,3-dihydroxy-2-(hydroxymethyl)propanoic acid |
InChI |
InChI=1S/C4H8O5/c5-1-4(9,2-6)3(7)8/h5-6,9H,1-2H2,(H,7,8) |
InChI 键 |
OJSKBWPAXWEHAA-UHFFFAOYSA-N |
规范 SMILES |
C(C(CO)(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


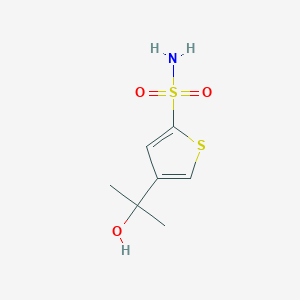
![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)
![tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)
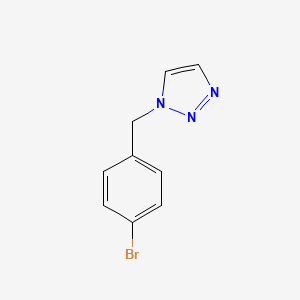
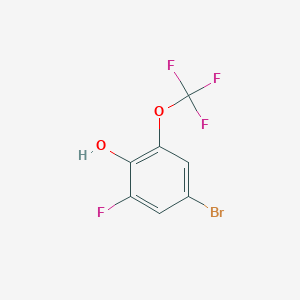
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)
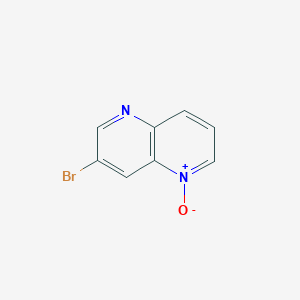
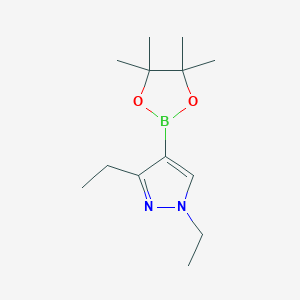
![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
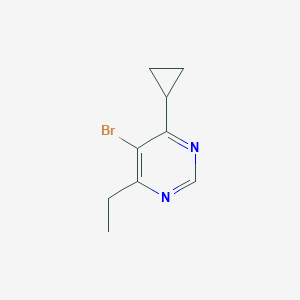
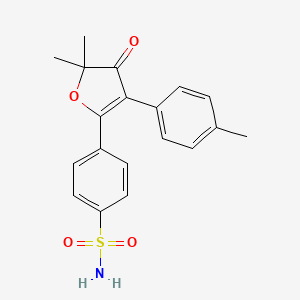
![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)
